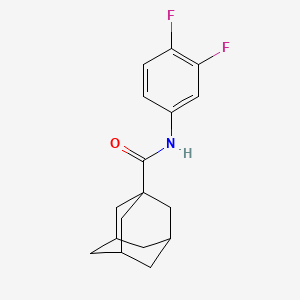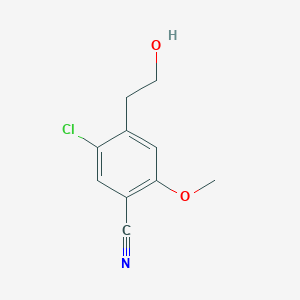
5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile
概要
説明
5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile is an organic compound with a complex structure that includes a chloro, cyano, and methoxy group attached to a phenyl ring, along with an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile typically involves multiple steps. One common method includes the reaction of 2-chloro-4-cyano-5-methoxybenzaldehyde with an appropriate reducing agent to form the corresponding alcohol. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production .
化学反応の分析
Types of Reactions
5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: 2-(2-Chloro-4-cyano-5-methoxyphenyl)acetaldehyde or 2-(2-Chloro-4-cyano-5-methoxyphenyl)acetic acid.
Reduction: 2-(2-Chloro-4-aminomethyl-5-methoxyphenyl)ethanol.
Substitution: 2-(2-Azido-4-cyano-5-methoxyphenyl)ethanol or 2-(2-Thio-4-cyano-5-methoxyphenyl)ethanol.
科学的研究の応用
5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile involves its interaction with specific molecular targets. The chloro and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The ethanol moiety can form hydrogen bonds with target proteins, influencing their activity .
類似化合物との比較
Similar Compounds
- 2-(2-Chloro-4-cyano-5-methoxyphenyl)acetic acid
- 2-(2-Chloro-4-cyano-5-methoxyphenyl)acetaldehyde
- 2-(2-Chloro-4-aminomethyl-5-methoxyphenyl)ethanol
Uniqueness
5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity. Its combination of chloro, cyano, and methoxy groups, along with the ethanol moiety, provides a versatile scaffold for further chemical modifications and applications .
特性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC名 |
5-chloro-4-(2-hydroxyethyl)-2-methoxybenzonitrile |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10-5-7(2-3-13)9(11)4-8(10)6-12/h4-5,13H,2-3H2,1H3 |
InChIキー |
WHLKLPDXSDHGFH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)CCO)Cl)C#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-3-carboxy-benzo[b]thiophene](/img/structure/B8503222.png)
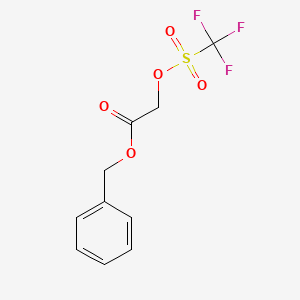
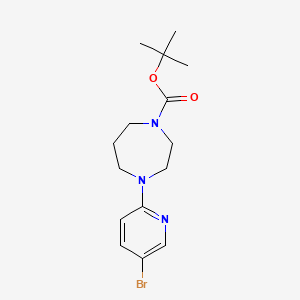
![8-bromo-4-nitro-10H-chromeno[3,2-b]pyridin-10-one](/img/structure/B8503234.png)
![2-Ethyl-2,5-dimethyl-1-azaspiro[5.5]undecan-4-one](/img/structure/B8503242.png)
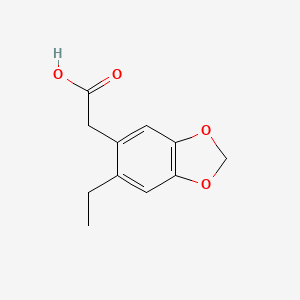
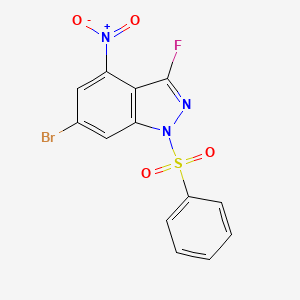

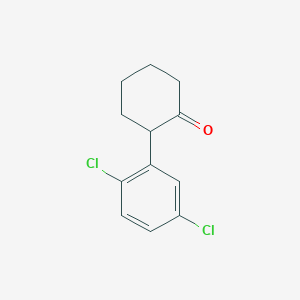
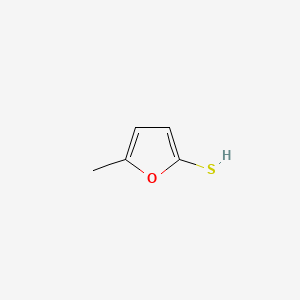
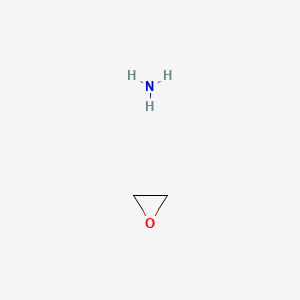
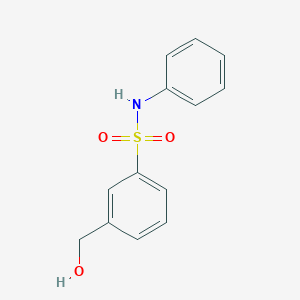
![1-[(4-Fluorophenyl)methyl]-4-piperidinecarboxaldehyde](/img/structure/B8503315.png)
